![molecular formula C22H23N5O3S B2964822 N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-08-3](/img/structure/B2964822.png)
N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Overview
Description
“4-Amino-2,5-dimethylphenol” is a laboratory chemical . It is also known by other synonyms such as “4-amino-2,5-xylenol”, “phenol, 4-amino-2,5-dimethyl”, and “2,5-dimethyl-4-aminophenol” among others .
Molecular Structure Analysis
The molecular formula of “4-Amino-2,5-dimethylphenol” is C8H11NO . Its molecular weight is 137.18 g/mol . The InChI Key is JSWVCUXQICMATE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Amino-2,5-dimethylphenol” is a white to beige powder . It has a melting point of 242°C to 243°C .Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
Research on the synthesis and characterization of novel polyimides demonstrates the importance of developing new chemical compounds with unique properties. For example, Butt et al. (2005) synthesized new diamines and polymerized them with various anhydrides, resulting in polyimides with significant thermal stability and solubility in organic solvents. These materials have potential applications in high-performance polymers for electronics and aerospace industries due to their excellent thermal and chemical resistance Butt et al., 2005.
Discovery of Potential Anticancer Agents
The development of novel kinesin spindle protein (KSP) inhibitors showcases the application of chemical synthesis in drug discovery. Theoclitou et al. (2011) identified a compound, AZD4877, with promising biochemical potency and pharmacological properties for cancer treatment. This research highlights the critical role of chemical synthesis in discovering new therapeutic agents for treating complex diseases Theoclitou et al., 2011.
Advanced Glycation End-Products in Food and Organisms
The study of methylglyoxal (MG) formation and its role in advanced glycation end-products (AGEs) formation in food and biological systems illustrates the intersection of chemistry and biology. Nemet et al. (2006) explored how MG modifies proteins, contributing to diabetes complications and neurodegenerative diseases. Understanding these chemical processes is essential for developing strategies to mitigate AGEs' adverse health effects Nemet et al., 2006.
Antimicrobial and Herbicidal Activities of Novel Compounds
Research into the synthesis of new chemical entities with antimicrobial and herbicidal activities demonstrates the broad application of chemistry in agriculture and medicine. For instance, Desai et al. (2013) synthesized and screened thiazole derivatives for their antimicrobial properties, showing potential for developing new treatments for bacterial and fungal infections Desai et al., 2013.
Safety and Hazards
properties
IUPAC Name |
N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-12-5-8-15(9-6-12)20(29)25-18-19(23)26-22(27-21(18)30)31-11-17(28)24-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNKBKEIDQPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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